molecular formula C8H8N2OS B2981050 3-thiophen-2-yl-4,5-dihydro-1H-pyridazin-6-one CAS No. 52240-00-3

3-thiophen-2-yl-4,5-dihydro-1H-pyridazin-6-one

Cat. No. B2981050
CAS RN: 52240-00-3
M. Wt: 180.23
InChI Key: SLIODHPLYGIMCY-UHFFFAOYSA-N
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Description

3-thiophen-2-yl-4,5-dihydro-1H-pyridazin-6-one , also known as pyrazoline derivative B4 , is a heterocyclic compound. Its chemical structure features a pyridazine ring fused with a thiophene moiety. Pyrazolines, including derivatives like B4, have garnered attention due to their diverse biological and pharmacological activities. These compounds exhibit antibacterial, antifungal, antiparasitic, anti-inflammatory, antioxidant, and antitumor properties .


Molecular Structure Analysis

The crystal structure of 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyridazin-6-one has been elucidated . The arrangement of atoms within the pyridazine-thiophene framework provides insights into its stability, intermolecular interactions, and potential binding sites.

properties

IUPAC Name

3-thiophen-2-yl-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-2,5H,3-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIODHPLYGIMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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